![molecular formula C23H17N5O4 B7739546 N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide](/img/structure/B7739546.png)
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a nitro group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Nitro Group: Nitration of the pyrrole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Hydroxyphenyl Group: This step involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the hydroxyphenyl group is coupled with the nitro-pyrrole intermediate in the presence of a palladium catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Pathway Modulation: It can modulate pathways involved in apoptosis (programmed cell death), making it a potential anti-cancer agent.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-hydroxyphenyl)benzamide: Similar structure but lacks the nitro and pyrrole groups.
4-nitrobenzamide: Contains the nitro group but lacks the hydroxyphenyl and pyrrole groups.
Pyrrole-2-carboxamide: Contains the pyrrole ring but lacks the hydroxyphenyl and nitro groups.
Uniqueness
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c29-19-10-8-18(9-11-19)27-21(25-15-26-23(30)16-5-2-1-3-6-16)13-20(28(31)32)22(27)17-7-4-12-24-14-17/h1-15,29H,(H,25,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQQEVGRVPXDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=CNC2=CC(=C(N2C3=CC=C(C=C3)O)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N=CNC2=CC(=C(N2C3=CC=C(C=C3)O)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide](/img/structure/B7739463.png)

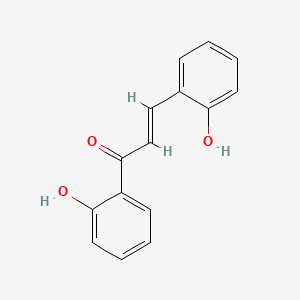
![3,4-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-6-ol](/img/structure/B7739477.png)
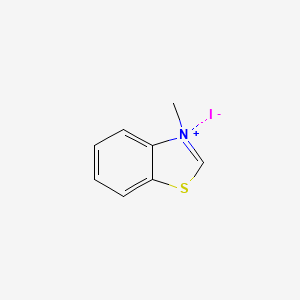
![2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7739501.png)
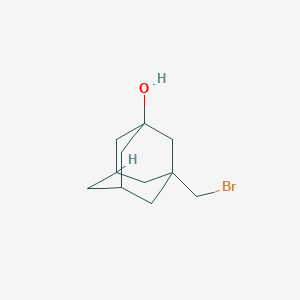
![3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B7739507.png)

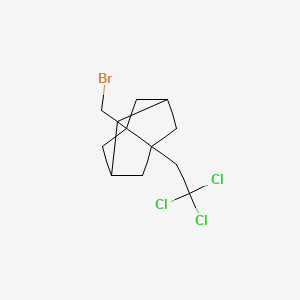
![1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene](/img/structure/B7739530.png)
![ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7739550.png)
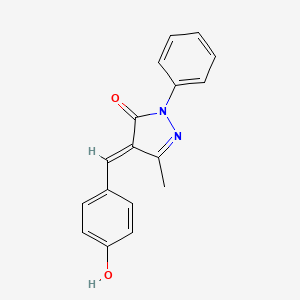
![4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B7739562.png)
